2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid
Description
This compound belongs to a class of modified amino acids designed for applications in pharmaceutical intermediates, agrochemical research, or biochemical studies. Its structural complexity arises from the integration of a heterocyclic pyrazole ring, which is known to confer bioactivity in medicinal chemistry .
Its molecular formula is C₁₀H₁₆ClN₃O₂ (based on structural analysis), with a molecular weight of 253.71 g/mol (calculated).
Properties
Molecular Formula |
C10H16ClN3O2 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-6(4-10(3,12)9(15)16)14-5-8(11)7(2)13-14/h5-6H,4,12H2,1-3H3,(H,15,16) |
InChI Key |
OZECRQIDGZOWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)C(C)CC(C)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate precursors under controlled conditions.
Attachment of the pyrazole ring to the methylpentanoic acid backbone: This step often involves nucleophilic substitution reactions where the pyrazole ring is introduced to the methylpentanoic acid derivative.
Introduction of the amino group: This can be done through amination reactions, where an amino group is added to the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the amino group or the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or the carboxylic acid group.
Substitution: Substituted derivatives where the chlorine atom is replaced by another group.
Scientific Research Applications
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and the amino group play crucial roles in binding to these targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpentanoic acid, we analyze structurally related compounds documented in the evidence.
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
Backbone Variability: The target compound and CAS 1342123-23-2 share a pentanoic acid backbone, while CAS 1248792-29-1 utilizes a butanoic acid chain. The longer backbone in the target compound may influence solubility and steric interactions in biological systems.
Pyrazole Substituents: The 4-chloro-3-methylpyrazole group in the target compound introduces both halogenated and alkyl functionalities. Chlorine atoms are known to enhance lipophilicity and metabolic stability in drug design, whereas methyl groups may modulate electronic effects . CAS 1248792-29-1 retains the chloro substituent but on a simpler pyrazole ring .
CAS 1342123-23-2 remains available for pharmaceutical intermediate synthesis, implying broader utility in medicinal chemistry . No activity data (e.g., antibacterial, enzymatic inhibition) are provided for these compounds in the evidence, limiting direct functional comparisons.
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